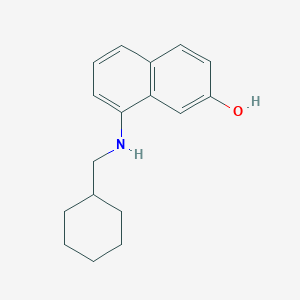
8-(Cyclohexylmethylamino)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Cyclohexylmethylamino)naphthalen-2-ol, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of dopamine in various physiological and behavioral processes.
Wirkmechanismus
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 binds selectively to dopamine D1 receptors, blocking their activation by dopamine. This leads to a decrease in the activity of dopamine neurons and a reduction in dopamine release in the brain. The effects of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 on dopamine signaling depend on the brain region and cell type, but generally result in a reduction in dopamine-mediated behaviors and physiological responses.
Biochemical and Physiological Effects:
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 has been shown to have a range of effects on the brain and body. In the brain, it can reduce dopamine-mediated behaviors such as locomotion, reward-seeking, and drug self-administration. It can also affect cognitive processes such as learning and memory. In the body, 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can affect cardiovascular function, blood pressure, and hormone release.
Vorteile Und Einschränkungen Für Laborexperimente
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 is a highly selective and potent dopamine D1 receptor antagonist, making it a valuable tool for investigating the role of dopamine in various physiological and behavioral processes. However, its selectivity can also be a limitation, as it may not be suitable for studying the effects of dopamine on other receptor types. Additionally, the complex synthesis process and high cost of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390. One area of interest is the role of dopamine in addiction and substance abuse, and how 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can be used to develop new treatments for these disorders. Another area of interest is the role of dopamine in cognitive processes such as decision-making and motivation. Additionally, new techniques for studying dopamine signaling in vivo may provide new insights into the mechanisms of action of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 and other dopamine receptor antagonists.
Synthesemethoden
The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 involves several steps, starting with the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene. This compound is then reacted with cyclohexylmethylamine to produce 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390. The synthesis process is complex and requires careful attention to detail to ensure purity and yield.
Wissenschaftliche Forschungsanwendungen
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 has been widely used in scientific research to study the role of dopamine in the brain and body. It has been used to investigate the effects of dopamine on behavior, cognition, and movement, as well as its involvement in addiction, schizophrenia, and other disorders. 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 is also used in the development of new drugs that target the dopamine system.
Eigenschaften
IUPAC Name |
8-(cyclohexylmethylamino)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h4,7-11,13,18-19H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYUWTUXKYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylmethylamino)naphthalen-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

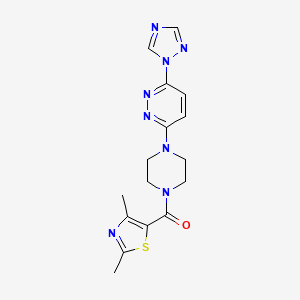

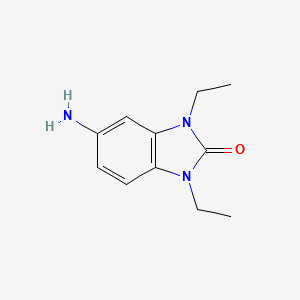
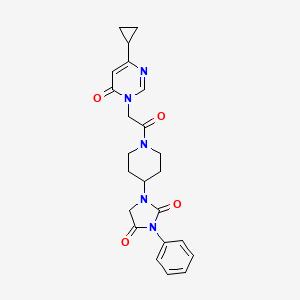
![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)
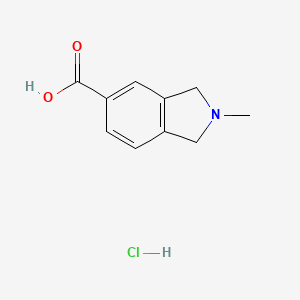
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)

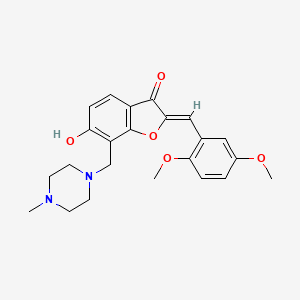

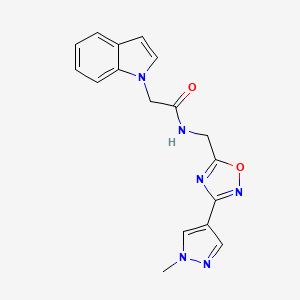

![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)